4-(2-iodo-1H-imidazol-1-yl)benzonitrile

Catalog No.
S13095980
CAS No.
651326-27-1
M.F
C10H6IN3
M. Wt
295.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-iodo-1H-imidazol-1-yl)benzonitrile

CAS Number

651326-27-1

Product Name

4-(2-iodo-1H-imidazol-1-yl)benzonitrile

IUPAC Name

4-(2-iodoimidazol-1-yl)benzonitrile

Molecular Formula

C10H6IN3

Molecular Weight

295.08 g/mol

InChI

InChI=1S/C10H6IN3/c11-10-13-5-6-14(10)9-3-1-8(7-12)2-4-9/h1-6H

InChI Key

ZUYSESICNCDWRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=CN=C2I

4-(2-Iodo-1H-imidazol-1-yl)benzonitrile is a chemical compound characterized by its unique structure, which combines an imidazole ring with a benzonitrile moiety. The presence of an iodine atom at the 2-position of the imidazole ring enhances its reactivity and potential biological activity. The molecular formula for this compound is C10H7IN2, and it has a molar mass of approximately 284.08 g/mol. The compound is notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The benzonitrile group can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions, which can be useful in synthetic applications.

These reactions are significant for modifying the compound to enhance its biological activity or to synthesize related compounds.

The biological activity of 4-(2-iodo-1H-imidazol-1-yl)benzonitrile has been explored in various contexts:

  • Antimicrobial Activity: Compounds containing imidazole rings are often evaluated for their antimicrobial properties. This compound may exhibit activity against certain bacterial strains due to the presence of both the imidazole and nitrile functionalities.
  • Anticancer Potential: Similar compounds have been studied for their ability to inhibit cancer cell proliferation. The structural features of 4-(2-iodo-1H-imidazol-1-yl)benzonitrile suggest it could interact with specific targets involved in cancer pathways.
  • Enzyme Inhibition: Its potential as an enzyme inhibitor makes it a candidate for further research in drug development, particularly targeting enzymes that play critical roles in disease mechanisms.

The synthesis of 4-(2-iodo-1H-imidazol-1-yl)benzonitrile can be achieved through several methods:

  • Direct Halogenation: Starting from 4-(1H-imidazol-1-yl)benzonitrile, iodine can be introduced using iodine monochloride or other iodinating agents under controlled conditions.
  • Coupling Reactions: The compound may also be synthesized via coupling reactions involving iodinated imidazole derivatives and benzonitrile precursors, often facilitated by palladium catalysts.
  • Multi-step Synthesis: A more complex synthesis might involve multiple steps, including the formation of the imidazole ring followed by its attachment to the benzonitrile moiety.

These methods allow for varying degrees of control over the final product's purity and yield.

4-(2-Iodo-1H-imidazol-1-yl)benzonitrile has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts aimed at treating infectious diseases or cancer.
  • Chemical Research: As a versatile building block, it can be utilized in organic synthesis to create more complex molecules with desired properties.
  • Material Science: Compounds with similar structures are often explored for their utility in developing new materials with specific electronic or optical properties.

Research into the interactions of 4-(2-iodo-1H-imidazol-1-yl)benzonitrile with biological targets is crucial for understanding its mechanism of action:

  • Binding Studies: Investigating how this compound binds to enzymes or receptors can provide insights into its biological effects and therapeutic potential.
  • Structure–Activity Relationship Analysis: By studying derivatives of this compound, researchers can determine which structural features contribute most significantly to its biological activity.

These studies are essential for optimizing the compound's efficacy and safety profile in potential therapeutic applications.

Several compounds share structural similarities with 4-(2-iodo-1H-imidazol-1-yl)benzonitrile. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(1H-imidazol-1-yl)benzonitrileContains an imidazole ring and a benzonitrile groupLacks iodine substitution, potentially different reactivity
2-IodoimidazoleIodinated imidazole without the benzonitrile moietyFocused on heterocyclic properties
BenzonitrileSimple nitrile structureLacks heterocyclic functionality
5-(2-Iodoimidazolyl)-3-methylbenzeneIodinated imidazole attached to a methyl-substituted benzeneVariation in substitution pattern

Uniqueness: The combination of an iodine atom on the imidazole ring and a nitrile group distinguishes 4-(2-iodo-1H-imidazol-1-yl)benzonitrile from simpler compounds, providing unique reactivity and potential bioactivity that may not be present in similar structures. This uniqueness positions it as a valuable target for further research and application in medicinal chemistry.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

294.96064 g/mol

Monoisotopic Mass

294.96064 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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